Cas no 71306-38-2 (Pyridine, 2-bromo-6-(2-methylpropyl)-)
Pyridine, 2-bromo-6-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2-bromo-6-(2-methylpropyl)-
- 2-Bromo-6-(iso-butyl)pyridine
- 2-Bromo-6-isobutylpyridine
- AKOS014985676
- SCHEMBL14279059
- 71306-38-2
-
- Inchi: 1S/C9H12BrN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3
- InChI Key: MNGUTNCCVJKIAD-UHFFFAOYSA-N
- SMILES: C1(Br)=NC(CC(C)C)=CC=C1
Computed Properties
- Exact Mass: 213.01531Da
- Monoisotopic Mass: 213.01531Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9Ų
Pyridine, 2-bromo-6-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196129-1g |
2-Bromo-6-isobutylpyridine |
71306-38-2 | 95% | 1g |
$756.84 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741262-1g |
2-Bromo-6-isobutylpyridine |
71306-38-2 | 98% | 1g |
¥4074.00 | 2024-05-02 |
Pyridine, 2-bromo-6-(2-methylpropyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Pyridine, 2-bromo-6-(2-methylpropyl)-
Pyridine, 2-bromo-6-(2-methylpropyl): A Comprehensive Overview of Its Applications and Recent Research Findings
Pyridine, 2-bromo-6-(2-methylpropyl) (CAS No. 71306-38-2) is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile structural properties and potential applications in drug development, agrochemicals, and material science. The presence of both bromine and a branched alkyl group makes it a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored functionalities.
The< strong>structure of Pyridine, 2-bromo-6-(2-methylpropyl) consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 2-methylpropyl group. This specific arrangement imparts unique reactivity patterns that are exploited in various synthetic pathways. The bromine atom, being an electron-withdrawing group, influences the electronic properties of the ring, making it more susceptible to nucleophilic substitution reactions. Meanwhile, the 2-methylpropyl group introduces steric hindrance and additional electronic effects, which can be leveraged to modulate the reactivity of the molecule.
In recent years, Pyridine, 2-bromo-6-(2-methylpropyl) has been extensively studied for its role as a building block in pharmaceutical synthesis. Its ability to undergo cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings has made it a popular choice for constructing biaryl structures, which are prevalent in many bioactive compounds. For instance, researchers have utilized this compound to synthesize novel antiviral agents by introducing diverse aryl or heteroaryl groups through palladium-catalyzed reactions.
Moreover, the< strong>application of Pyridine, 2-bromo-6-(2-methylpropyl) in medicinal chemistry extends beyond antiviral drugs. It has been employed in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated pyridine core serves as a scaffold that can be modified to enhance binding affinity to target enzymes. A notable example is the synthesis of small-molecule inhibitors that disrupt tyrosine kinase activity by incorporating this compound into their structure.
The< strong>agrochemical sector has also benefited from the use of Pyridine, 2-bromo-6-(2-methylpropyl). Its derivatives have been explored as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The bromine atom enhances the lipophilicity of the molecule, facilitating its absorption into biological systems. Recent studies have shown promising results in developing environmentally friendly agrochemicals based on this scaffold, which offer improved efficacy while minimizing ecological impact.
In material science, Pyridine, 2-bromo-6-(2-methylpropyl) has found applications in the synthesis of organic semiconductors and liquid crystals. The conjugated system of the pyridine ring allows for efficient charge transport properties, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated its utility in creating novel polymers with enhanced thermal stability and mechanical strength by incorporating this compound into their backbones.
The< strong>synthetic methodologies involving Pyridine, 2-bromo-6-(2-methylpropyl) continue to evolve with advancements in catalytic systems and green chemistry principles. Recent innovations have focused on developing milder reaction conditions that reduce waste and improve yields. For example, transition-metal-free coupling reactions have been explored as alternatives to traditional palladium-catalyzed processes. These efforts align with global initiatives to promote sustainable chemical practices.
In conclusion, Pyridine, 2-bromo-6-(2-methylpropyl) (CAS No. 71306-38-2) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and materials science. As research progresses, new methodologies and applications will undoubtedly emerge, further solidifying its importance in modern chemistry.
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